![molecular formula C24H20N4OS B2503831 1-(苯甲硫基)-4-苯乙基-[1,2,4]三唑并[4,3-a]喹唑啉-5(4H)-酮 CAS No. 1111196-73-6](/img/structure/B2503831.png)

1-(苯甲硫基)-4-苯乙基-[1,2,4]三唑并[4,3-a]喹唑啉-5(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

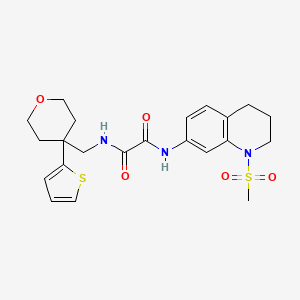

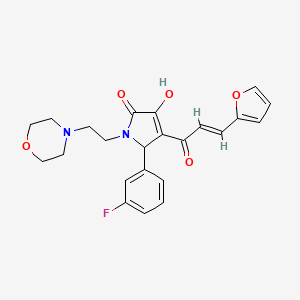

The compound 1-(benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one belongs to a class of tricyclic heterocycles that have been the subject of various studies due to their potential pharmacological activities. These compounds are structurally related to quinazolinones, which are known for their diverse biological activities, including antihypertensive, antihistaminic, and benzodiazepine receptor binding properties .

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones typically involves cyclization reactions starting from different precursors. For instance, a novel synthetic route for 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones was developed by cyclizing 2-hydrazino-3-benzyl-3H-quinazolin-4-one with various one-carbon donors . Similarly, the synthesis of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones involved the cyclocondensation of 3-amino-2-benzylamino-3H-quinazolin-4-one with one-carbon donors . These methods highlight the versatility of the synthetic approaches for this class of compounds.

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various techniques, including X-ray diffraction and density functional theory (DFT) calculations. For example, the crystal structure of a related compound, 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, was determined, and DFT calculations helped to confirm the molecular conformation . These studies provide valuable insights into the molecular geometry and electronic structure, which are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their interaction with biological targets and their ability to undergo further chemical transformations. For instance, the synthesis of novel derivatives from the base structure of 2-(methylthio)benzo(g)(1,2,4)triazolo(1,5-a)quinazolin-5(4H)-one involved chemical modifications of the lactam group, leading to a variety of heterocyclic derivatives . This demonstrates the potential for chemical diversification within this class of compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones can be assessed through experimental and computational methods. Hirshfeld surface analysis and FMO analysis have been used to study the intermolecular interactions, electronic properties, and potential NLO attributes of related compounds . These analyses are essential for predicting the behavior of these compounds in different environments and their suitability for various applications.

科学研究应用

合成与药理学研究

合成了一系列新的 1-取代-4-苄基-4H-[1,2,4]三唑并[4,3-a]喹唑啉-5-酮,在豚鼠上表现出显着的体内 H1 抗组胺活性。这表明这些化合物在开发与标准治疗相比具有最小镇静作用的新型 H1 抗组胺药方面具有潜力 (Alagarsamy, Solomon, & Murugan, 2007)。

降压活性

另一项研究重点关注 3-苄基-2-取代-3H-[1,2,4]三唑并[5,1-b]喹唑啉-9-酮,它在自发性高血压大鼠 (SHR) 中表现出显着的降压作用,为降压药的开发提供了有希望的途径 (Alagarsamy & Pathak, 2007)。

化学转化和衍生物合成

对 2-(甲硫基)苯并(g)(1,2,4)三唑并(1,5-a)喹唑啉-5(4H)-酮的化学转化进行了研究,产生了许多杂环衍生物,进一步扩大了这些化合物的化学多功能性和潜在应用范围 (Al-Salahi, Marzouk, Ghabbour, & Kun, 2014)。

分子重排和结构分析

[1,2,4]三唑并喹唑啉环内盐和相关分子重排的研究提供了对这些化合物的结构和电子性质的见解,这可以为它们在各个科学领域的应用提供信息 (Crabb et al., 1999)。

作用机制

Target of Action

The primary target of the compound 1-(benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, also known as HMS3490D20, is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation . By targeting PCAF, HMS3490D20 can potentially influence the transcriptional activity of numerous genes, thereby affecting various cellular processes .

Mode of Action

HMS3490D20 interacts with PCAF by binding to its active site . This binding inhibits the enzymatic activity of PCAF, preventing it from acetylating histones . Histone acetylation is a key process in gene expression, so by inhibiting PCAF, HMS3490D20 can alter the expression of genes regulated by this enzyme .

Biochemical Pathways

The inhibition of PCAF by HMS3490D20 affects the histone acetylation pathway . This pathway is crucial for the regulation of gene expression. By inhibiting PCAF, HMS3490D20 prevents the acetylation of histones, which can lead to changes in the structure of chromatin and subsequently alter gene expression . The downstream effects of this can include changes in cell growth, differentiation, and apoptosis, among other processes .

Pharmacokinetics

Molecular docking and pharmacokinetic studies have been performed to evaluate the druggability of hms3490d20 . These studies can provide insights into how the compound interacts with its target and how it might be metabolized and excreted .

Result of Action

The molecular and cellular effects of HMS3490D20’s action are primarily related to its inhibition of PCAF. This can lead to changes in gene expression, which can subsequently affect various cellular processes . For example, if PCAF is involved in promoting cell growth, HMS3490D20’s inhibition of PCAF could potentially slow down or stop this growth .

属性

IUPAC Name |

1-benzylsulfanyl-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4OS/c29-22-20-13-7-8-14-21(20)28-23(27(22)16-15-18-9-3-1-4-10-18)25-26-24(28)30-17-19-11-5-2-6-12-19/h1-14H,15-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUBGLYCXSDOGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2503748.png)

![N-Ethyl-N-[2-[(5-methyl-2-oxo-1H-pyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2503750.png)

![3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide](/img/structure/B2503752.png)

![N-tert-butyl-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2503759.png)

![N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2503760.png)

![N-(4-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2503762.png)

![ethyl 3-carbamoyl-2-(2-(phenylthio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2503770.png)